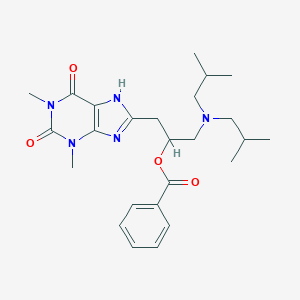
Diisobutylaminobenzoyloxypropyl theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline is a synthetic compound with the molecular formula C25H35N5O4 and a molecular weight of 469.6 g/mol. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the diisobutylamino and benzoyloxypropyl groups to theophylline enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 3-chloropropyl benzoylate in the presence of a base such as potassium carbonate to form 7-(3-benzoyloxypropyl)theophylline.
Amination: The intermediate product is then reacted with diisobutylamine under reflux conditions to yield the final product, 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered pharmacological properties.
Reduction: Reduced derivatives with potential changes in activity.
Substitution: Various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a model compound for studying the effects of structural modifications on theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline involves several molecular targets and pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It blocks adenosine receptors, which contributes to its bronchodilator effects.
Histone Deacetylase Activation: It activates histone deacetylases, which may play a role in its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: The parent compound, used in respiratory disease treatment.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Dyphylline: A theophylline derivative with a similar mechanism of action but different pharmacokinetics.
Uniqueness
7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline is unique due to its enhanced pharmacological properties, such as increased potency and longer duration of action compared to theophylline. The addition of the diisobutylamino and benzoyloxypropyl groups provides distinct advantages in terms of efficacy and safety.
Propriétés
Numéro CAS |
102367-57-7 |
|---|---|
Formule moléculaire |
C25H35N5O4 |
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-16(2)13-30(14-17(3)4)15-19(34-24(32)18-10-8-7-9-11-18)12-20-26-21-22(27-20)28(5)25(33)29(6)23(21)31/h7-11,16-17,19H,12-15H2,1-6H3,(H,26,27) |
Clé InChI |
QLXJTYNDIMITEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















